![molecular formula C17H18O2S B14011122 1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene CAS No. 21309-13-7](/img/structure/B14011122.png)
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene is an organic compound that features a benzene ring substituted with two methyl groups and a cyclopropyl group bearing a phenylsulfonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions, which typically involve the reaction of the cyclopropyl compound with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can act as a pharmacophore, interacting with specific binding sites on proteins, while the cyclopropyl group may influence the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-(phenylsulfonyl)benzene: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
1,3-Dimethyl-2-(phenylsulfonyl)benzene: Similar structure but without the cyclopropyl group, leading to different chemical and biological properties.
Uniqueness
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene is unique due to the presence of both the cyclopropyl and phenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
Número CAS |
21309-13-7 |
|---|---|
Fórmula molecular |
C17H18O2S |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-[2-(benzenesulfonyl)cyclopropyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C17H18O2S/c1-12-7-6-8-13(2)17(12)15-11-16(15)20(18,19)14-9-4-3-5-10-14/h3-10,15-16H,11H2,1-2H3 |
Clave InChI |
SZWDPAYFHCXNKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C2CC2S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
![Dimethyl2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B14011043.png)
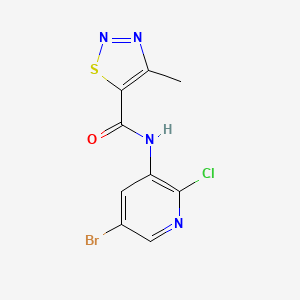
![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)

![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)
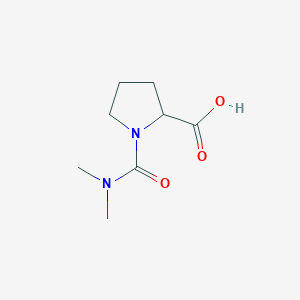
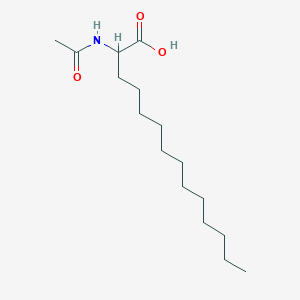
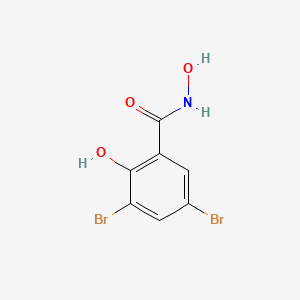
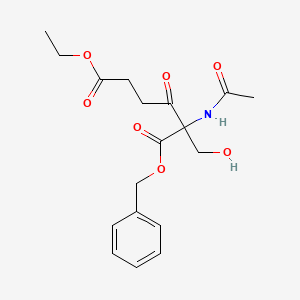
![ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate](/img/structure/B14011088.png)
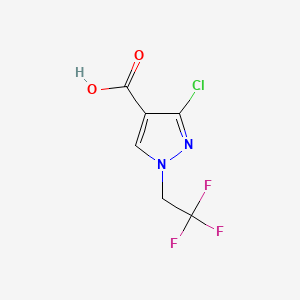
![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)

